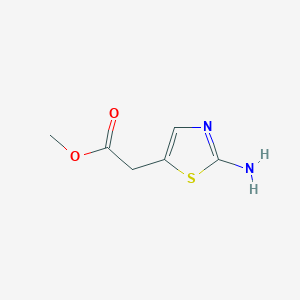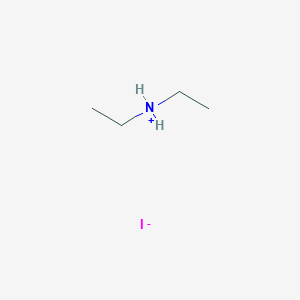![molecular formula C6H5N3O3 B028394 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione CAS No. 106609-04-5](/img/structure/B28394.png)
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione, also known as MDL-72222, is a synthetic compound that belongs to the class of heterocyclic compounds. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. MDL-72222 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
作用机制
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione selectively blocks the NMDA receptor by binding to the glycine site of the receptor. This prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that binds to the receptor. By blocking the NMDA receptor, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione reduces the excitotoxicity that is associated with excessive glutamate release, which can lead to neuronal damage and death. This mechanism of action has been implicated in the potential therapeutic effects of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione in neurological disorders.
Biochemical and Physiological Effects:
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can lead to a reduction in neuronal damage and death. 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has also been shown to improve cognitive function and memory in animal models of neurological disorders. Additionally, the compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has several advantages and limitations for lab experiments. The compound is highly selective for the NMDA receptor, which makes it a useful tool for studying the role of the receptor in synaptic plasticity, learning, and memory. However, the compound has a relatively short half-life, which can make it challenging to use in long-term experiments. Additionally, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has limited solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for research on 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione. One potential direction is to investigate the potential therapeutic effects of the compound in animal models of neurological disorders. This could involve studying the effects of the compound on cognitive function, memory, and neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and epilepsy. Another potential direction is to investigate the mechanisms of action of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione in more detail. This could involve studying the interactions of the compound with the NMDA receptor and other neurotransmitter systems. Additionally, future research could explore the potential of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione as a lead compound for the development of novel therapeutic agents for neurological disorders.
合成方法
The synthesis of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione involves several steps, starting from the reaction of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4-dione with methylamine to yield 4-methyl-6,7-dihydro-5H-oxazolo[3,2-d]pyridazin-5-one. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione. The synthesis of 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been optimized to achieve high yields and purity, making it suitable for research and development purposes.
科学研究应用
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been shown to selectively block the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By modulating the activity of the NMDA receptor, 3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione has the potential to improve cognitive function and memory in patients with neurological disorders.
属性
CAS 编号 |
106609-04-5 |
|---|---|
产品名称 |
3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione |
分子式 |
C6H5N3O3 |
分子量 |
167.12 g/mol |
IUPAC 名称 |
3-methyl-5,6-dihydro-[1,2]oxazolo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H5N3O3/c1-2-3-4(12-9-2)6(11)8-7-5(3)10/h1H3,(H,7,10)(H,8,11) |
InChI 键 |
OAOWGRURGWSDNP-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1C(=O)NNC2=O |
规范 SMILES |
CC1=NOC2=C1C(=O)NNC2=O |
同义词 |
Isoxazolo[4,5-d]pyridazine-4,7-dione, 5,6-dihydro-3-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



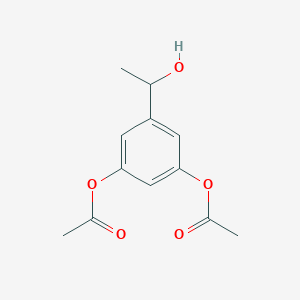


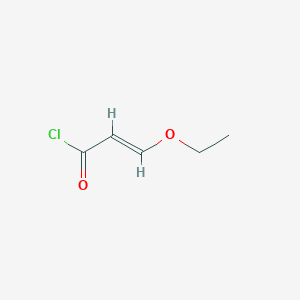
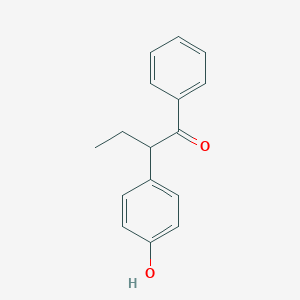
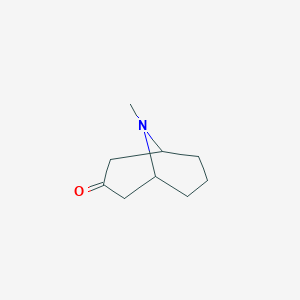

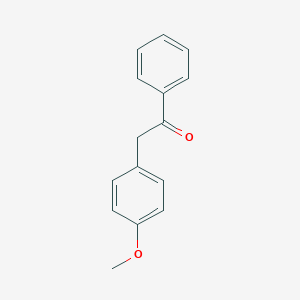
![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)


